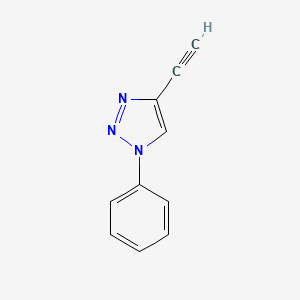
4-ethynyl-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an ethynyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-phenyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles. The general procedure involves the reaction of phenyl azide with ethynylbenzene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 4-Ethynyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-Ethynyl-1-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in bioorthogonal chemistry.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-ethynyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to mimic amide bonds allows it to interact with various proteins and enzymes, influencing their function and activity .
類似化合物との比較
1-Phenyl-1H-1,2,3-triazole: Lacks the ethynyl group, which affects its reactivity and applications.
4-Phenyl-1H-1,2,3-triazole: Similar structure but without the ethynyl group, leading to different chemical properties.
1,4-Disubstituted 1H-1,2,3-triazoles: These compounds have different substituents at the 1 and 4 positions, resulting in varied reactivity and applications.
Uniqueness: The presence of the ethynyl group in 4-ethynyl-1-phenyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity towards certain reactions and enhanced ability to participate in click chemistry. This makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
4-ethynyl-1-phenyltriazole |
InChI |
InChI=1S/C10H7N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h1,3-8H |
InChIキー |
WUVUCZLVDHMOCW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN(N=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
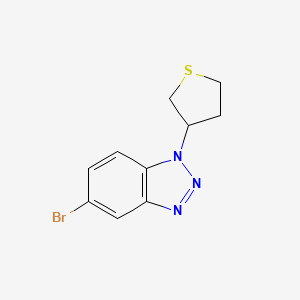

![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)
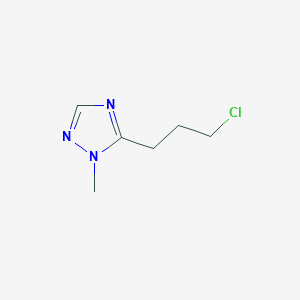
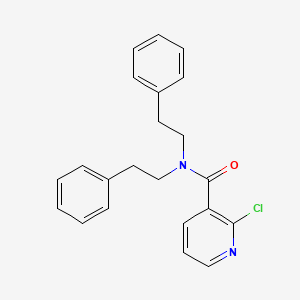
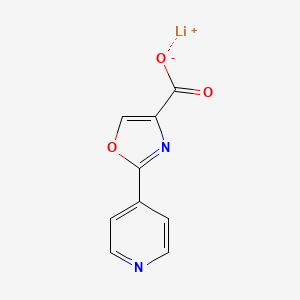
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
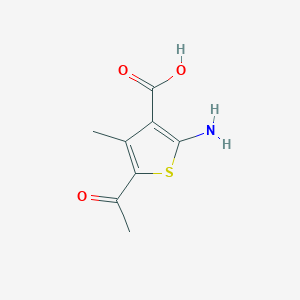
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
